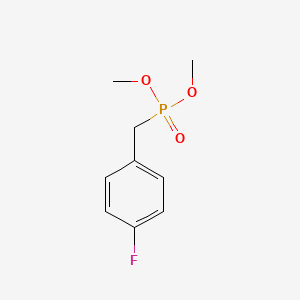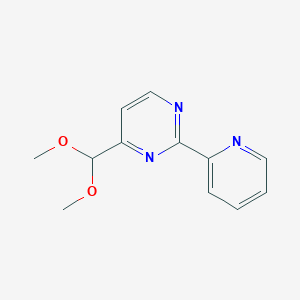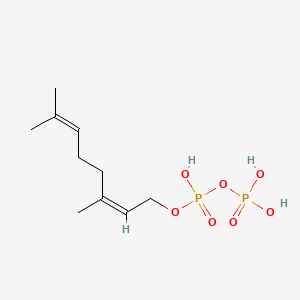
Neryl diphosphate
Overview
Description
Neryl diphosphate is a naturally occurring organic compound that serves as a key intermediate in the biosynthesis of various terpenoids. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units. This compound is the cis-isomer of geranyl diphosphate and plays a crucial role in the formation of monoterpenes, which are essential components of many essential oils and have significant ecological and medicinal importance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neryl diphosphate can be synthesized through enzymatic reactions involving prenyltransferases. These enzymes catalyze the condensation of isopentenyl diphosphate and dimethylallyl diphosphate to form this compound. The reaction typically occurs in the presence of divalent metal ions such as magnesium or manganese, which act as cofactors .
Industrial Production Methods: In an industrial setting, this compound can be produced using genetically engineered microorganisms. For example, yeast strains can be modified to express the necessary enzymes for the biosynthesis of this compound. This biotechnological approach allows for the scalable production of this compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Neryl diphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form neryl acetate or other oxygenated derivatives.
Cyclization: It can undergo cyclization reactions to form cyclic monoterpenes.
Substitution: It can participate in substitution reactions to form different terpenoid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Cyclization: Acidic conditions or specific enzymes such as terpene synthases can facilitate cyclization.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products:
Oxidation: Neryl acetate, neral, and other oxygenated monoterpenes.
Cyclization: Limonene, pinene, and other cyclic monoterpenes.
Substitution: Various terpenoid derivatives with different functional groups.
Scientific Research Applications
Neryl diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various terpenoids and other natural products.
Biology: It plays a role in the study of plant metabolism and the biosynthesis of essential oils.
Medicine: this compound derivatives have potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
Neryl diphosphate exerts its effects through its role as a substrate for various enzymes, particularly terpene synthases. These enzymes catalyze the conversion of this compound into different terpenoids through a series of electrophilic reactions. The mechanism involves the formation of a reactive carbocation intermediate, which undergoes rearrangements and cyclizations to form the final products .
Comparison with Similar Compounds
Geranyl diphosphate: The trans-isomer of neryl diphosphate, also involved in terpenoid biosynthesis.
Farnesyl diphosphate: A longer-chain diphosphate involved in the biosynthesis of sesquiterpenes.
Isopentenyl diphosphate: A five-carbon building block for the synthesis of various terpenoids.
Uniqueness: this compound is unique due to its cis-configuration, which influences the types of terpenoids it can form. This configuration allows for the synthesis of specific monoterpenes that are not readily formed from geranyl diphosphate .
Properties
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVPGTZRZFNKDS-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O7P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316517 | |
| Record name | Neryl diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16751-02-3 | |
| Record name | Neryl diphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16751-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neryl diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neryl pyrophosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE3FJQ4F6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biosynthetic route to neryl diphosphate in plants?
A1: this compound is generated from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) in a reaction catalyzed by a specific cis-prenyltransferase called this compound synthase 1 (NDPS1). This enzyme has been identified and characterized in tomato (Solanum lycopersicum) glandular trichomes. [, ]
Q2: How does the biosynthesis of NPP differ from the more common geranyl diphosphate (GPP)?
A2: While both NPP and GPP are C10 isoprenoid precursors, they differ in the stereochemistry of the double bond connecting the two isoprene units. NPP possesses a cis double bond (Z configuration), whereas GPP has a trans double bond (E configuration). This difference arises from the distinct enzymatic activities of NDPS1 and geranyl diphosphate synthase, respectively. [, , ]
Q3: Can this compound be converted into geranyl diphosphate or vice versa in plants?
A3: While some studies suggest that enzymatic interconversion between NPP and GPP might occur, it is generally accepted that these two isomers are synthesized and utilized in relatively independent pathways. [, , ]
Q4: Are there alternative substrates for this compound synthase?
A4: Research has shown that some NDPS1 enzymes can accept farnesyl diphosphate (FPP, C15) as a primer substrate, albeit with lower efficiency compared to DMAPP. This promiscuity allows for the biosynthesis of longer, all-cis-polyisoprenoids in specific plant species. []
Q5: What is the main function of this compound in plants?
A5: NPP serves as the primary substrate for a subset of terpene synthases, leading to the formation of diverse monoterpenes. These volatile compounds often play important roles in plant defense against herbivores and pathogens, as well as in attracting pollinators. [, , ]
Q6: Which specific monoterpenes are synthesized from this compound?
A6: Several monoterpenes are known to be synthesized from NPP, including β-phellandrene, a major volatile component in tomato trichomes. Other examples include lycosantalene (a diterpene), nerol, and limonene. [, , , , ]
Q7: Can terpene synthases that normally use geranyl diphosphate utilize this compound as a substrate?
A7: While some terpene synthases show a strict preference for either GPP or NPP, others exhibit broader substrate specificity. For example, some limonene synthases can utilize both GPP and NPP, although their catalytic efficiency may differ. [, , ]
Q8: How does the use of this compound as a substrate influence the stereochemistry of the final monoterpene product?
A8: The stereochemistry of NPP, dictated by its cis double bond, influences the conformation of the carbocation intermediates formed during terpene cyclization. This ultimately dictates the stereochemistry of the resulting monoterpene products, leading to the formation of specific enantiomers or diastereomers. [, , ]
Q9: Are there any known examples of sesquiterpene synthases that utilize this compound as a substrate?
A9: While sesquiterpene synthases typically utilize FPP (C15) as their substrate, there are intriguing examples where they exhibit broader substrate specificity. For instance, germacrene A synthase from yarrow (Achillea millefolium) can utilize both GDP and NPP to produce various monoterpenes. []
Q10: How does the availability of this compound influence the overall terpene profile in plants?
A10: The presence and expression levels of NDPS1, and consequently the availability of NPP, play a crucial role in shaping the final terpene profile of a plant. For instance, introgression of a chromosome segment containing NDPS1 from a wild tomato species into cultivated tomato leads to a shift in the monoterpene profile. [, ]
Q11: What are the potential biotechnological applications of manipulating this compound biosynthesis?
A11: Metabolic engineering of the NPP pathway holds potential for the production of high-value monoterpenes with applications in flavor and fragrance industries, as well as in agriculture as biopesticides. [, , , ]
Q12: Can protein engineering be used to modify the activity and specificity of this compound synthase?
A12: Yes, mutagenesis studies on NDPS1 have identified key residues involved in substrate recognition and product specificity. These findings provide valuable insights for engineering NDPS1 variants with altered activity or substrate preference, potentially leading to the production of novel monoterpenes. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


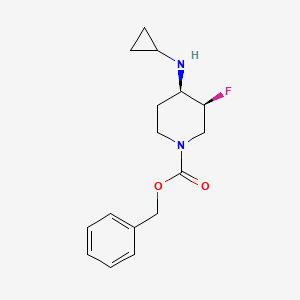
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester](/img/structure/B3034304.png)
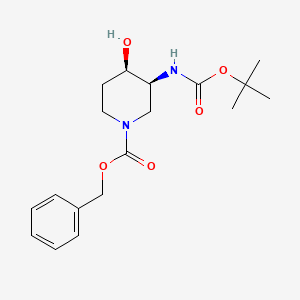


![2-benzothiazol-2-ylthio-N-{[(cyclohexylamino)thioxomethyl]amino}acetamide](/img/structure/B3034312.png)
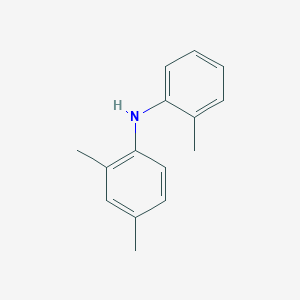
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine](/img/structure/B3034316.png)
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine](/img/structure/B3034317.png)
![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline](/img/structure/B3034318.png)

![4-[(2,2-dimethoxyethyl)amino]-2H-chromen-2-one](/img/structure/B3034321.png)
